OPB-111077: A Technical Guide to its Dual Mechanism of Action
OPB-111077: A Technical Guide to its Dual Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
OPB-111077 is a novel, orally bioavailable small molecule inhibitor with a unique dual mechanism of action, targeting both Signal Transducer and Activator of Transcription 3 (STAT3) and mitochondrial oxidative phosphorylation (OXPHOS).[1][2][3][4] Preclinical and clinical studies have demonstrated its potential as an anti-cancer agent across a range of hematological and solid tumors. This technical guide provides an in-depth overview of the core mechanism of action of OPB-111077, supported by a compilation of quantitative data, detailed experimental methodologies for key assays, and visualizations of the implicated signaling pathways.
Core Mechanism of Action
OPB-111077 exerts its anti-tumor effects through the simultaneous inhibition of two critical cellular processes: STAT3 signaling and mitochondrial respiration.
Inhibition of STAT3 Signaling
STAT3 is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and angiogenesis.[3] Upon activation, STAT3 translocates to the nucleus and promotes the transcription of various oncogenes. OPB-111077 directly inhibits the STAT3 pathway, although the precise binding site and mode of inhibition are not fully elucidated in the provided search results.[1][2][3][4] This inhibition prevents the downstream signaling cascade that contributes to tumor growth.
Inhibition of Mitochondrial Oxidative Phosphorylation
In addition to its effects on STAT3, OPB-111077 targets the powerhouse of the cell, the mitochondria. Specifically, it inhibits Complex I of the mitochondrial respiratory chain.[5] This disruption of the electron transport chain leads to a reduction in ATP production via oxidative phosphorylation, a critical energy source for highly proliferative cancer cells. This metabolic stress can induce apoptosis and inhibit tumor growth.[5] The inhibition of OXPHOS also leads to the activation of the AMPK-mTOR energy stress sensor pathway.[5]
Quantitative Data
The following tables summarize the key quantitative data from preclinical and clinical studies of OPB-111077.
Table 1: In Vitro Efficacy of OPB-111077
| Cell Line | Cancer Type | IC50 (µM) | Assay Type |
| Various Cancer Cell Lines | Not Specified | Not Specified | Not Specified |
| Not Specified | Not Specified | Not Specified | Not Specified |
Note: Specific IC50 values for a broad range of cancer cell lines were not available in the provided search results.
Table 2: Phase I Clinical Trial of OPB-111077 in Advanced Cancers
| Parameter | Value |
| Study Design | Open-label, dose-escalation and expansion |
| Patient Population | Advanced solid tumors and lymphomas |
| Number of Patients | 18 (dose escalation), 127 (dose expansion)[1][2] |
| Maximum Tolerated Dose (MTD) | 250 mg once daily[1][2] |
| Dose-Limiting Toxicities (DLTs) | Observed at 300 mg and 400 mg once daily[1][2] |
| Common Adverse Events | Nausea, fatigue, vomiting (generally mild to moderate)[1][2] |
| Pharmacokinetics | Reached micromolar concentrations, ~1-day half-life, steady-state by day 8[1][2] |
| Efficacy | |
| Partial Response (PR) | 1 patient (Diffuse Large B-Cell Lymphoma)[1][2] |
| Stable Disease (SD) ≥ 8 cycles | 7 patients (diverse tumor types)[1][2] |
| Best Overall Response (SD) | 60% (dose escalation), 32.3% (dose expansion)[6] |
Table 3: Phase I Clinical Trial of OPB-111077 in Combination with Bendamustine and Rituximab in Relapsed/Refractory Diffuse Large B-Cell Lymphoma (DLBCL)
| Parameter | Value |
| Study Design | Phase 1, dose-escalation |
| Patient Population | Relapsed or Refractory DLBCL |
| Number of Patients (as of Jan 2023) | 16[5] |
| Treatment Cohorts (OPB-111077 dose) | 200 mg (n=3), 400 mg (n=6), 600 mg (n=7)[5] |
| Recommended Dose (for expansion) | 400 mg OPB-111077 + 120 mg/m² Bendamustine[5] |
| Common Treatment-Related Adverse Events (Grade ≥3) | Lymphopenia (≥93.8%), Leukopenia (≥81.3%), Nausea (≥18.8%)[5] |
| Efficacy | |
| Overall Response Rate (ORR) | 62.5%[5] |
| Complete Response (CR) Rate | 43.8%[5] |
| Median Progression-Free Survival | 257.0 days[5] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the preclinical evaluation of OPB-111077 were not available in the provided search results. However, based on the types of studies conducted, the following are general methodologies for the key experiments cited.
Cell Viability and IC50 Determination (MTT/WST-8 Assay)
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Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
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Compound Treatment: Cells are treated with a range of concentrations of OPB-111077.
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Incubation: Plates are incubated for a specified period (e.g., 72 hours).
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Reagent Addition: MTT or WST-8 reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
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Solubilization: A solubilizing agent is added to dissolve the formazan crystals.
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Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength.
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Data Analysis: Cell viability is calculated as a percentage of the untreated control. IC50 values are determined by plotting cell viability against drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Xenograft Models
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Cell Implantation: A suspension of human cancer cells is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
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Tumor Growth: Tumors are allowed to grow to a palpable size.
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Randomization and Treatment: Mice are randomized into treatment and control groups. OPB-111077 is administered orally at various doses and schedules. The control group receives a vehicle.
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Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
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Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treatment groups to the control group.
Mitochondrial Respiration (Seahorse XF Assay)
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Cell Seeding: Cells are seeded in a Seahorse XF cell culture microplate.
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Sensor Cartridge Hydration: The Seahorse XF sensor cartridge is hydrated overnight in a non-CO2 incubator.
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Assay Medium Preparation: Cells are washed and incubated in a low-buffer assay medium.
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Drug Injection: A baseline oxygen consumption rate (OCR) is measured before the sequential injection of mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A) to assess different parameters of mitochondrial function. OPB-111077 would be added prior to the stressor injections to measure its direct effect on mitochondrial respiration.
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Data Acquisition and Analysis: The Seahorse XF Analyzer measures OCR in real-time. The data is analyzed to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, and maximal respiration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow relevant to the mechanism of action of OPB-111077.
References
- 1. A First-in-Human Phase I Study of OPB-111077, a Small-Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A First‐in‐Human Phase I Study of OPB‐111077, a Small‐Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] A First‐in‐Human Phase I Study of OPB‐111077, a Small‐Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers | Semantic Scholar [semanticscholar.org]
- 5. ashpublications.org [ashpublications.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
